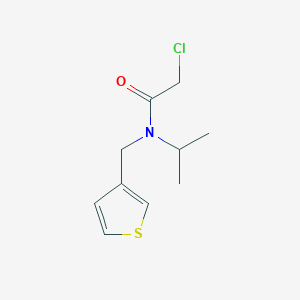

2-Chloro-N-isopropyl-N-thiophen-3-ylmethyl-acetamide

Description

2-Chloro-N-isopropyl-N-thiophen-3-ylmethyl-acetamide is a chloroacetamide derivative characterized by a central acetamide backbone substituted with a chlorine atom at the 2-position and two distinct groups on the nitrogen atom: an isopropyl group and a thiophen-3-ylmethyl moiety. Structurally, the compound combines the electrophilic reactivity of the chloroacetamide group with the steric and electronic effects of the isopropyl and thiophene-based substituents.

Chloroacetamides are widely studied for their herbicidal properties, as seen in structurally related compounds like alachlor and thenylchlor . The thiophene ring in the target compound may enhance lipophilicity or modulate interactions with biological targets compared to phenyl or heterocyclic substituents in similar molecules.

Properties

IUPAC Name |

2-chloro-N-propan-2-yl-N-(thiophen-3-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNOS/c1-8(2)12(10(13)5-11)6-9-3-4-14-7-9/h3-4,7-8H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGAVMQQGTOZYGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=CSC=C1)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-isopropyl-N-thiophen-3-ylmethyl-acetamide typically involves the reaction of thiophene derivatives with chloroacetyl chloride and isopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Step 1: Thiophene is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-chloroacetyl thiophene.

Step 2: The intermediate 2-chloroacetyl thiophene is then reacted with isopropylamine to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-isopropyl-N-thiophen-3-ylmethyl-acetamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.

Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution: Formation of N-substituted derivatives.

Oxidation: Formation of sulfoxides and sulfones.

Reduction: Formation of amines and alcohols.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that compounds similar to 2-Chloro-N-isopropyl-N-thiophen-3-ylmethyl-acetamide exhibit significant antimicrobial properties. For instance, derivatives of chloroacetamides have been studied for their ability to inhibit the growth of various bacterial strains and fungi. The presence of the thiophene ring in the structure enhances its interaction with biological targets, potentially leading to improved efficacy against pathogens.

Anticancer Properties

The compound is also being investigated for its potential anticancer activities. Preliminary studies suggest that modifications in the acetamide structure can lead to compounds that inhibit cancer cell proliferation. The mechanism may involve the disruption of cellular signaling pathways or direct cytotoxic effects on tumor cells.

Analgesic and Anti-inflammatory Effects

Similar compounds have shown promise in providing analgesic and anti-inflammatory effects, which makes them candidates for further research in pain management therapies. The structural components of this compound may contribute to these pharmacological effects.

Agricultural Applications

Herbicidal Activity

Compounds with a chloroacetamide backbone are often explored for their herbicidal properties. Research indicates that they can effectively inhibit weed growth by interfering with specific biochemical pathways in plants. The introduction of the thiophene moiety may enhance selectivity and reduce phytotoxicity towards crops.

Pesticidal Properties

There is ongoing research into the use of this compound as a pesticide. Its potential effectiveness against certain pests can be attributed to its chemical structure, which may disrupt pest metabolism or behavior.

Material Sciences

Synthesis of Novel Materials

this compound can serve as an intermediate in the synthesis of more complex organic materials. Its unique functional groups allow for various chemical modifications, leading to materials with tailored properties for applications in electronics or coatings.

Polymer Chemistry

The compound's reactivity can be harnessed in polymer chemistry to develop new polymers with specific mechanical and thermal properties. Research into copolymerization processes could yield materials suitable for diverse industrial applications.

Case Study 1: Antimicrobial Efficacy

A study conducted on derivatives of chloroacetamides demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The incorporation of thiophene rings was found to enhance activity compared to non-thiophene analogs, suggesting a structure-activity relationship that merits further exploration.

Case Study 2: Herbicidal Activity

Field trials evaluating the herbicidal efficacy of similar chloroacetamides reported effective control of common agricultural weeds with minimal impact on crop yield. The results indicate that such compounds could be developed into viable herbicides with improved safety profiles.

Summary Table of Applications

| Application Area | Specific Use | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Antimicrobial, Anticancer | Effective against pathogens/tumors |

| Agricultural Science | Herbicide, Pesticide | Control weeds/pests with reduced toxicity |

| Material Sciences | Synthesis of new materials | Tailored properties for industrial use |

Mechanism of Action

The mechanism of action of 2-Chloro-N-isopropyl-N-thiophen-3-ylmethyl-acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Chloroacetamide Derivatives

*Calculated based on molecular formula.

Key Observations:

Substituent Effects on Activity :

- The thiophen-3-ylmethyl group in the target compound distinguishes it from herbicides like thenylchlor (which has a methoxy-thiophene substituent) and alachlor (methoxymethyl and diethylphenyl groups). Thiophene rings may enhance π-π stacking interactions in biological systems compared to purely aliphatic substituents .

- 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide demonstrates the versatility of chloroacetamides as ligands, with the thiazole ring enabling coordination to metal ions .

Physicochemical Properties

- Melting Points : Herbicidal chloroacetamides like alachlor exhibit lower melting points (39–42°C) due to aliphatic substituents, while heterocyclic derivatives (e.g., 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ) have higher melting points (~216°C) due to rigid aromatic systems . The target compound’s melting point is likely intermediate, influenced by the thiophene and isopropyl groups.

- Solubility : Thiophene and isopropyl groups may increase lipophilicity, enhancing membrane permeability in biological systems .

Crystallographic and Computational Insights

- Crystal Packing : In 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide , intermolecular N–H⋯N hydrogen bonds stabilize the crystal lattice . Similar analyses for the target compound could reveal packing motifs influenced by the thiophene ring.

- Structural Validation : Tools like SHELXL () and Flack parameter analysis () are critical for resolving enantiomerism in chiral acetamides.

Biological Activity

2-Chloro-N-isopropyl-N-thiophen-3-ylmethyl-acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms, and related research findings, drawing from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C11H14ClN2OS

- Molecular Weight : 270.76 g/mol

- Functional Groups : Contains a chloro group, isopropyl group, thiophene ring, and acetamide moiety.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Below is a summary of the biological activities associated with this compound and related compounds.

The biological activity of this compound may be attributed to its interaction with specific molecular targets. The chloro and thiophene groups may facilitate binding to enzymes or receptors involved in various biochemical pathways. For instance:

- Antimicrobial Activity : The compound may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

- Anticancer Activity : It could induce apoptosis in cancer cells by interfering with tubulin polymerization or generating reactive oxygen species (ROS), leading to cellular stress and death.

Case Studies and Research Findings

- Antimicrobial Studies : A study on related thioacetamides demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications in the thiophene ring could enhance effectiveness against resistant strains.

- Cytotoxicity Assays : In vitro assays have shown that structurally similar compounds exhibit IC50 values indicating potent cytotoxic effects on cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer). The presence of electron-withdrawing groups like chlorine enhances these effects .

- Structure-Activity Relationship (SAR) : Research has indicated that the presence of specific substituents on the thiophene ring significantly influences the biological activity of these compounds. For example, the introduction of a methyl group at certain positions has been correlated with increased anticancer activity .

Q & A

Basic: What experimental protocols are recommended for synthesizing 2-Chloro-N-isopropyl-N-thiophen-3-ylmethyl-acetamide?

Answer:

Synthesis typically involves coupling chloroacetyl chloride with an isopropyl-thiophen-3-ylmethylamine precursor under controlled conditions. Key steps include:

- Reagent Preparation : Use anhydrous dichloromethane (DCM) as the solvent and triethylamine (TEA) as a base to neutralize HCl byproducts.

- Reaction Setup : Add chloroacetyl chloride dropwise to the amine precursor at 0–5°C to minimize side reactions (e.g., hydrolysis).

- Purification : Extract the crude product using DCM, wash with NaHCO₃ (to remove acidic impurities), and concentrate under reduced pressure. Recrystallize from a methanol-acetone (1:1) mixture to isolate high-purity crystals .

- Validation : Confirm yield and purity via TLC and melting point analysis.

Basic: How should spectroscopic techniques (IR, NMR) be applied to characterize this compound?

Answer:

- Infrared Spectroscopy (IR) : Identify key functional groups:

- C=O stretch (~1650–1700 cm⁻¹) confirms the acetamide moiety.

- C-Cl stretch (~650–750 cm⁻¹) and thiophene C-H bending (~700–800 cm⁻¹) validate substituents .

- NMR Analysis :

- ¹H NMR : Look for signals at δ 1.2–1.4 ppm (isopropyl CH₃), δ 4.2–4.5 ppm (CH₂ adjacent to Cl), and δ 6.8–7.5 ppm (thiophene protons).

- ¹³C NMR : Peaks at ~170 ppm (amide C=O), ~45 ppm (Cl-CH₂), and ~120–140 ppm (thiophene carbons) .

- Cross-Verification : Compare experimental shifts with computational predictions (e.g., DFT) to resolve ambiguities .

Basic: What crystallographic methods are suitable for resolving its molecular structure?

Answer:

- Single-Crystal X-ray Diffraction (SCXRD) :

- Validation : Calculate R-factor (<0.05) and check for residual electron density to confirm model accuracy .

Advanced: How can contradictory crystallographic data (e.g., chirality, twinning) be resolved?

Answer:

- Enantiomorph-Polarity Estimation :

- High-Resolution Data : Collect data at low temperature (100 K) to reduce thermal motion artifacts .

Advanced: What computational methods are used to predict electronic properties (e.g., HOMO-LUMO, MESP)?

Answer:

- Density Functional Theory (DFT) :

- Optimize geometry at the B3LYP/6-31G(d,p) level.

- Calculate Molecular Electrostatic Potential (MESP) to identify nucleophilic/electrophilic sites.

- HOMO-LUMO gaps (~4–5 eV) correlate with stability and reactivity .

- Validation : Compare computed IR/NMR spectra with experimental data to refine computational models .

Advanced: How can degradation pathways and byproducts be analyzed?

Answer:

- Solid-Phase Extraction (SPE) : Use C-18 columns to isolate parent compounds from degradates (e.g., ethanesulfonic acid derivatives).

- LC-MS/MS : Monitor m/z transitions for chlorine isotopes (³⁵Cl/³⁷Cl) to track degradation.

- Kinetic Studies : Perform pH-dependent hydrolysis experiments (pH 3–9) to identify labile bonds (e.g., amide vs. chloroacetate) .

Advanced: What strategies optimize reaction yields and minimize byproducts?

Answer:

- DoE (Design of Experiments) : Vary temperature (−10°C to 25°C), solvent (DCM vs. THF), and base (TEA vs. DIPEA) to identify optimal conditions.

- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediates (e.g., acyl chloride formation).

- Byproduct Mitigation : Add molecular sieves to scavenge water and suppress hydrolysis .

Advanced: How can enantiomeric purity be assessed if chirality is introduced?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.